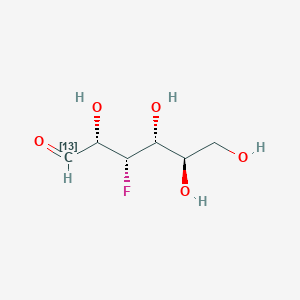

3-Deoxy-3-fluoro-D-glucose-13C

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

分子式 |

C6H11FO5 |

|---|---|

分子量 |

183.14 g/mol |

IUPAC 名称 |

(2S,3S,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxy(113C)hexanal |

InChI |

InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1 |

InChI 键 |

RMHCJIQOFXULDL-SAHBNLNBSA-N |

手性 SMILES |

C([C@H]([C@H]([C@@H]([C@H]([13CH]=O)O)F)O)O)O |

规范 SMILES |

C(C(C(C(C(C=O)O)F)O)O)O |

产品来源 |

United States |

Foundational & Exploratory

Synthesis of 3-Deoxy-3-fluoro-D-glucose-¹³C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Deoxy-3-fluoro-D-glucose-¹³C. This isotopically labeled sugar analog is a valuable tool in metabolic research and drug development, allowing for the tracing of glucose uptake and metabolism in various biological systems. This document details the multi-step synthesis, including experimental protocols, quantitative data, and visual representations of the synthetic pathway and metabolic fate.

Introduction

3-Deoxy-3-fluoro-D-glucose (3-FDG) is a synthetic glucose analog where the hydroxyl group at the C-3 position is replaced by a fluorine atom. This modification allows it to be a substrate for glucose transporters and hexokinase, but its subsequent metabolism is altered. The introduction of a stable isotope, such as Carbon-13 (¹³C), at a specific position, typically C-1, enables its detection and quantification in biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This makes 3-Deoxy-3-fluoro-D-glucose-¹³C a powerful probe for studying glucose metabolism in both healthy and diseased states, with applications in oncology, neurology, and cardiology research.

This guide outlines a four-stage synthetic approach:

-

Protection: D-[1-¹³C]glucose is protected using acetone (B3395972) to form 1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]glucofuranose.

-

Epimerization: The protected D-glucose derivative is epimerized at the C-3 position to yield the D-allose configuration.

-

Fluorination: The hydroxyl group at the C-3 position is replaced with fluorine using diethylaminosulfur trifluoride (DAST).

-

Deprotection: The isopropylidene protecting groups are removed to yield the final product, 3-Deoxy-3-fluoro-D-glucose-¹³C.

Experimental Protocols

The following protocols are based on established methods for the synthesis of fluorinated sugars and the introduction of isotopic labels.

Stage 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]glucofuranose

This procedure describes the protection of the hydroxyl groups of D-[1-¹³C]glucose using acetone.

Materials:

-

D-[1-¹³C]glucose

-

Anhydrous acetone

-

Concentrated sulfuric acid

-

Anhydrous sodium carbonate

Procedure:

-

Suspend D-[1-¹³C]glucose in anhydrous acetone.

-

Add concentrated sulfuric acid dropwise while stirring and maintaining the temperature at 10-15 °C.

-

Continue stirring at room temperature for 24 hours.

-

Neutralize the reaction mixture with anhydrous sodium carbonate and filter.

-

Evaporate the filtrate to dryness.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to yield the crude product.

-

Purify the product by recrystallization from a suitable solvent system (e.g., cyclohexane).

Stage 2: Epimerization to 1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]allofuranose

This step involves the inversion of the stereochemistry at the C-3 position.

Materials:

-

1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]glucofuranose

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Acetic anhydride

Procedure:

-

Dissolve 1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]glucofuranose in a mixture of DMSO and acetic anhydride.

-

Heat the solution at 80-90 °C for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting intermediate, a 3-keto derivative, is then reduced with a stereoselective reducing agent (e.g., sodium borohydride (B1222165) in ethanol) to yield the allose epimer.

-

Purify the product by column chromatography on silica (B1680970) gel.

Stage 3: Fluorination to 3-Deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]glucofuranose

This key step introduces the fluorine atom at the C-3 position.[1]

Materials:

-

1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]allofuranose

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane

Procedure:

-

Dissolve 1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]allofuranose in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C.

-

Add DAST dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Stage 4: Deprotection to 3-Deoxy-3-fluoro-D-[1-¹³C]glucose

The final step removes the protecting groups to yield the target molecule.

Materials:

-

3-Deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]glucofuranose

-

Aqueous trifluoroacetic acid (TFA) or a strong acid resin (e.g., Dowex 50W-X8)

-

Methanol (B129727) or water

Procedure:

-

Dissolve the protected fluorinated sugar in an aqueous solution of trifluoroacetic acid (e.g., 50-90%).

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Alternatively, the deprotection can be carried out using a strong acid ion-exchange resin in an aqueous methanol solution.

-

After completion, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate) or by filtering off the resin.

-

Evaporate the solvent under reduced pressure.

-

Purify the final product by column chromatography on silica gel or by recrystallization.

Data Presentation

The following tables summarize the expected quantitative data for each stage of the synthesis. Yields are indicative and may vary based on specific reaction conditions and scale.

Table 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]glucofuranose

| Parameter | Value |

| Starting Material | D-[1-¹³C]glucose |

| Key Reagents | Acetone, H₂SO₄ |

| Reaction Time | 24 hours |

| Temperature | 10-15 °C to Room Temp. |

| Typical Yield | 70-85% |

Table 2: Epimerization to 1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]allofuranose

| Parameter | Value |

| Starting Material | 1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]glucofuranose |

| Key Reagents | DMSO, Acetic Anhydride, NaBH₄ |

| Reaction Time | Several hours |

| Temperature | 80-90 °C |

| Typical Yield | 50-60% |

Table 3: Fluorination to 3-Deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]glucofuranose

| Parameter | Value |

| Starting Material | 1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]allofuranose |

| Key Reagent | Diethylaminosulfur trifluoride (DAST) |

| Reaction Time | 1-2 hours |

| Temperature | -78 °C to Room Temp. |

| Typical Yield | 60-70%[1] |

Table 4: Deprotection to 3-Deoxy-3-fluoro-D-[1-¹³C]glucose

| Parameter | Value |

| Starting Material | 3-Deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]glucofuranose |

| Key Reagents | Aqueous Trifluoroacetic Acid or Dowex 50W-X8 |

| Reaction Time | 1-2 hours |

| Temperature | Room Temperature |

| Typical Yield | 85-95% |

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow for the preparation of 3-Deoxy-3-fluoro-D-glucose-¹³C.

Caption: Synthetic workflow for 3-Deoxy-3-fluoro-D-glucose-¹³C.

Metabolic Pathway of 3-Deoxy-3-fluoro-D-glucose

Once administered, 3-Deoxy-3-fluoro-D-glucose is transported into cells and undergoes initial metabolic steps similar to glucose. However, its metabolism diverges due to the presence of the fluorine atom.

Caption: Metabolic fate of 3-Deoxy-3-fluoro-D-glucose.

References

An In-depth Technical Guide on the Core Mechanism of Action of 3-Fluoro-D-Glucose Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-D-glucose (3-FG) and its analogs represent a class of synthetic hexoses that have garnered significant interest in biomedical research and clinical applications, particularly in the field of oncology and neurology. By substituting a hydroxyl group with a fluorine atom at the C-3 position of the glucose molecule, these analogs act as powerful tools to probe and perturb glucose metabolism. Their unique biochemical properties allow them to be transported into cells via glucose transporters and subsequently phosphorylated by hexokinase, yet their further metabolism is significantly altered. This guide provides a comprehensive overview of the mechanism of action of 3-FG analogs, detailing their journey from cellular uptake to their impact on key metabolic and signaling pathways.

Core Mechanism of Action

The primary mechanism of action of 3-fluoro-D-glucose analogs revolves around their ability to mimic D-glucose, thereby gaining entry into cells and the initial steps of glycolysis. However, the presence of the fluorine atom at the C-3 position creates a metabolic roadblock, leading to the accumulation of fluorinated metabolites and subsequent disruption of cellular energy homeostasis.

Cellular Uptake and Initial Phosphorylation

3-FG is recognized and transported into cells by the same glucose transporter proteins (GLUTs) that facilitate the uptake of D-glucose. Once inside the cell, it serves as a substrate for hexokinase (HK), the first enzyme in the glycolytic pathway. Hexokinase catalyzes the phosphorylation of 3-FG at the C-6 position, yielding 3-deoxy-3-fluoro-D-glucose-6-phosphate (3-FG-6-P). This phosphorylation traps the analog within the cell, as the negatively charged phosphate (B84403) group prevents its exit through the cell membrane[1].

The kinetics of 3-FG transport and phosphorylation are crucial for its biological effects. For instance, in rat brain synaptosomes, the transport of 3-deoxy-3-fluoroglucose is a saturable process with a Michaelis constant (Km) of 6.2 x 10⁻⁴ M and a maximum velocity (Vmax) of 2.8 nmol/mg protein/min[2]. The uptake is competitively inhibited by D-glucose, with an inhibition constant (Ki) of 93 µM[2].

Inhibition of Glycolytic Enzymes

The accumulation of 3-FG-6-P is a critical event in the mechanism of action of 3-FG. This phosphorylated analog can act as a competitive inhibitor of key enzymes in the glycolytic pathway.

-

Phosphofructokinase-1 (PFK-1): Should any 3-fluoro-D-fructose-6-phosphate be formed, it would likely act as an inhibitor of PFK-1, a key regulatory enzyme of glycolysis. A structurally similar analog, 2,5-anhydro-D-glucitol-6-phosphate, which mimics α-D-fructofuranose-6-P, has been shown to be an effective competitive inhibitor of phosphofructokinase with a Ki of 0.34 mM[3].

Metabolic Fate Beyond Glycolysis

While the progression of 3-FG through the central glycolytic pathway is hindered, it can be shunted into other metabolic routes. In various tissues, 3-FG has been shown to be metabolized into several other fluorinated compounds:

-

3-Deoxy-3-fluoro-D-sorbitol (3-FS): Formed via the action of aldose reductase[4].

-

3-Deoxy-3-fluoro-D-fructose (3-FF): Produced from 3-FS by sorbitol dehydrogenase[4].

-

3-Deoxy-3-fluoro-D-gluconic acid: Generated through the activity of glucose dehydrogenase[4].

The formation of these metabolites further diverts the metabolic flux and can contribute to the overall cellular stress induced by 3-FG.

Impact on Cellular Signaling Pathways

The disruption of glycolysis and the subsequent decrease in cellular ATP levels trigger responses from key energy-sensing and cell survival signaling pathways.

Activation of AMP-Activated Protein Kinase (AMPK)

A decrease in the cellular ATP:AMP ratio, a direct consequence of glycolytic inhibition, leads to the activation of AMP-activated protein kinase (AMPK). AMPK is a master regulator of cellular energy homeostasis. Once activated by phosphorylation, AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. The activation of AMPK in response to 3-FG-induced metabolic stress is a critical component of the cellular response.

Modulation of the Akt/PI3K Pathway

The Akt/PI3K pathway is a central signaling cascade that promotes cell survival, growth, and proliferation. It is also intricately linked to glucose metabolism. Inhibition of glycolysis by 3-FG analogs can lead to a decrease in Akt phosphorylation, thereby attenuating its pro-survival signals. This effect can sensitize cancer cells to other therapeutic agents. For instance, the AKT inhibitor AZD5363 has been shown to reduce the uptake of the glucose analog 2-deoxy-2-[18F]fluoro-D-glucose (18F-FDG) in tumor xenografts, demonstrating a link between Akt signaling and glucose metabolism that can be exploited for therapeutic and imaging purposes[5].

Quantitative Data Summary

| Parameter | Value | Organism/System | Reference |

| 3-FG Transport | |||

| Km | 6.2 x 10⁻⁴ M | Rat brain synaptosomes | [2] |

| Vmax | 2.8 nmol/mg protein/min | Rat brain synaptosomes | [2] |

| Competitive Inhibition of 3-FG Transport | |||

| Inhibitor | Ki | Organism/System | Reference |

| D-Glucose | 93 µM | Rat brain synaptosomes | [2] |

| Cytochalasin B | 6.0 x 10⁻⁷ M | Rat brain synaptosomes | [2] |

| Inhibition of Glycolytic Enzymes | |||

| Enzyme | Inhibitor | Ki | Organism/System |

| Phosphofructokinase | 2,5-anhydro-D-glucitol-6-P | 0.34 mM | Rabbit muscle |

Experimental Protocols

Synthesis of 3-Deoxy-3-fluoro-D-glucose

A common method for the synthesis of 3-deoxy-3-fluoro-D-glucose involves the fluorination of a suitable glucose derivative. One approach utilizes diethylaminosulfur trifluoride (DAST) as a fluorinating agent on a protected glucose molecule, followed by deprotection steps to yield the final product. Another method involves the reaction of 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose with a fluorinating agent. Detailed synthetic routes can be found in the chemical literature[6].

Hexokinase Activity Assay

Principle: The activity of hexokinase is determined by a coupled enzyme assay. Hexokinase phosphorylates glucose (or a glucose analog) to glucose-6-phosphate, which is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH). The reduction of NADP⁺ to NADPH during this second reaction is monitored spectrophotometrically at 340 nm.

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl₂, ATP, and NADP⁺.

-

Add G6PDH to the reaction mixture.

-

Initiate the reaction by adding the substrate (D-glucose or 3-fluoro-D-glucose).

-

Add a known amount of hexokinase enzyme.

-

Monitor the increase in absorbance at 340 nm over time.

-

The rate of NADPH production is directly proportional to the hexokinase activity.

Cellular Glucose Uptake Assay

Principle: The uptake of glucose or its analogs into cultured cells can be measured using radiolabeled or fluorescently tagged molecules.

Procedure (using a fluorescent analog like 2-NBDG):

-

Plate cells in a multi-well plate and culture to the desired confluency.

-

Wash the cells with glucose-free buffer to remove any residual glucose.

-

Incubate the cells with a solution containing the fluorescent glucose analog (e.g., 2-NBDG) for a defined period.

-

Stop the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular fluorescence using a plate reader.

-

Normalize the fluorescence signal to the protein content of each well.

Measurement of Intracellular ATP Levels

Principle: Intracellular ATP concentrations can be quantified using a luciferase-based assay. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light that can be measured with a luminometer.

Procedure:

-

Culture cells under the desired experimental conditions.

-

Lyse the cells using a reagent that inactivates ATPases to prevent ATP degradation.

-

Add the cell lysate to a reaction mixture containing luciferase and luciferin.

-

Measure the luminescence signal using a luminometer.

-

Generate a standard curve with known concentrations of ATP to determine the absolute ATP concentration in the samples.

Western Blot Analysis of AMPK and Akt Phosphorylation

Principle: Western blotting is used to detect the phosphorylation status of specific proteins, which is indicative of their activation state.

Procedure:

-

Treat cells with 3-FG or other compounds for the desired time.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of AMPK (p-AMPK) and Akt (p-Akt), as well as antibodies for the total forms of these proteins.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling Pathway of 3-Fluoro-D-Glucose Action

Caption: Mechanism of 3-Fluoro-D-Glucose action in a cell.

Experimental Workflow for Assessing 3-FG Effects

Caption: Workflow for studying 3-FG's cellular effects.

Metabolic Fate of 3-Fluoro-D-Glucose

Caption: Metabolic pathways of 3-Fluoro-D-Glucose.

References

- 1. Validation of 3-deoxy-3-fluoro-D-glucose as a glucose transport analogue in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The uptake of 3-deoxy-3-fluoro-D-glucose by synaptosomes from rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Deoxy-2-[18F]fluoro-D-glucose positron emission tomography demonstrates target inhibition with the potential to predict anti-tumour activity following treatment with the AKT inhibitor AZD5363 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AMPK Phosphorylation Is Controlled by Glucose Transport Rate in a PKA-Independent Manner [mdpi.com]

The Cornerstone of Metabolic Imaging: A Technical Guide to the Discovery and Development of Fluorinated Glucose Tracers

Introduction: The ability to visualize and quantify metabolic processes in vivo has revolutionized diagnostic medicine and drug development. At the heart of this revolution lies a class of molecules known as fluorinated glucose tracers, with 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) being the most prominent example. This radiotracer leverages the aberrant glucose metabolism of pathological tissues, a phenomenon first described by Otto Warburg, to provide functional insights that complement anatomical imaging. This guide provides a comprehensive technical overview of the discovery, synthesis, mechanism, and application of these critical diagnostic tools for researchers, scientists, and drug development professionals.

Chapter 1: The Genesis of a Revolutionary Tracer

The journey of fluorinated glucose tracers began not in the realm of medical imaging, but in fundamental organic chemistry.

-

1968: The first synthesis of the non-radioactive parent compound, 2-deoxy-2-fluoro-D-glucose (FDG), was reported by Josef Pacák, Zdeněk Točík, and Miloslav Černý at Charles University in then-Czechoslovakia.[1]

-

1970s: At Brookhaven National Laboratory, Tatsuo Ido and Al Wolf successfully synthesized FDG labeled with the positron-emitting radionuclide fluorine-18 (B77423) ([¹⁸F]FDG), creating a viable tracer for imaging.[1][2]

-

August 1976: The first administration to human volunteers was conducted by Abass Alavi at the University of Pennsylvania.[1] Using a standard nuclear scanner, his team captured the first images showing the tracer's concentration in the brain, demonstrating its potential for in-vivo metabolic studies.[1][2]

-

1980: A pivotal discovery revealed that [¹⁸F]FDG avidly accumulates in tumors, which laid the groundwork for its central role in clinical oncology.[1]

Chapter 2: The Chemistry of [¹⁸F]FDG Synthesis

The production of [¹⁸F]FDG is a time-sensitive process due to the short 109.8-minute half-life of fluorine-18.[3] The synthesis begins with the production of the [¹⁸F]fluoride isotope, typically by proton bombardment of ¹⁸O-enriched water in a medical cyclotron.[1] Two primary methods have been developed for its chemical synthesis.

Early Method: Electrophilic Fluorination

The first synthesis of [¹⁸F]FDG was achieved through an electrophilic fluorination reaction.[4][5] This method involves reacting 3,4,6-tri-O-acetyl-D-glucal with gaseous [¹⁸F]F₂.[4] While historically significant, this method is now rarely used due to its lower yields and the production of multiple isomers that require complex purification.[2][4]

Modern Method: Nucleophilic Substitution

The vast majority of modern [¹⁸F]FDG production relies on a stereospecific, nucleophilic substitution reaction.[4][6] This method offers higher radiochemical yields and purity. The most common precursor is 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, often called "mannose triflate".[7] The triflate group is an excellent leaving group, facilitating the SN2 reaction with the [¹⁸F]fluoride ion.[7]

Table 1: Comparison of [¹⁸F]FDG Synthesis Methods

| Feature | Electrophilic Fluorination | Nucleophilic Substitution |

| Precursor | 3,4,6-tri-O-acetyl-D-glucal | 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) |

| Fluorinating Agent | [¹⁸F]F₂ gas | Anhydrous K[¹⁸F]/Kryptofix 2.2.2 complex |

| Typical Yield | ~8%[5] | 50-70% (uncorrected)[4] |

| Synthesis Time | ~120 minutes[5] | ~25-50 minutes[2] |

| Stereospecificity | Low (produces isomers)[2] | High (produces epimerically pure [¹⁸F]FDG)[2] |

| Specific Activity | Lower (carrier-added) | High (no-carrier-added) |

Experimental Protocol: Automated Nucleophilic [¹⁸F]FDG Synthesis

This protocol outlines a generalized procedure for an automated synthesis module.

-

[¹⁸F]Fluoride Trapping & Elution:

-

Aqueous [¹⁸F]fluoride from the cyclotron target is passed through a quaternary methyl ammonium (B1175870) (QMA) anion-exchange cartridge, trapping the [¹⁸F]F⁻.

-

The trapped [¹⁸F]fluoride is then eluted into the reaction vessel using an acetonitrile (B52724)/water solution containing potassium carbonate (K₂CO₃) and a phase transfer catalyst, Kryptofix 2.2.2.[8]

-

-

Azeotropic Drying:

-

The solvent is removed by heating (110-120°C) under a stream of inert gas (nitrogen or argon). This step is critical as the nucleophilic reaction requires anhydrous conditions.[8]

-

-

Radiolabeling Reaction:

-

Hydrolysis (Deprotection):

-

The acetyl protecting groups are removed. This is typically achieved by adding 1-2 M hydrochloric acid (HCl) and heating at 100-130°C for 5-10 minutes.[8] Basic hydrolysis is also an alternative.

-

-

Purification:

-

The final solution is passed through a series of purification cartridges. A common sequence includes an alumina (B75360) cartridge to remove unreacted [¹⁸F]fluoride and a C18 cartridge to remove organic impurities and Kryptofix.[8]

-

-

Final Formulation:

-

The purified [¹⁸F]FDG is eluted from the final cartridge with sterile water and passed through a 0.22 µm sterile filter into a sterile, pyrogen-free collection vial.[8]

-

Chapter 3: Quality Control and Assurance

To ensure patient safety and diagnostic accuracy, each batch of [¹⁸F]FDG must undergo rigorous quality control (QC) testing as specified by pharmacopeias such as the USP, BP, and EP.[2][4][6]

Experimental Protocol: Quality Control Tests

-

Appearance: The final solution is visually inspected through a lead-shielded window to ensure it is clear, colorless, and free of particulate matter.[2]

-

Radionuclidic Identity & Purity: A gamma-ray spectrometer is used to confirm the identity of the radionuclide. The spectrum should show a characteristic photopeak at 511 keV and a sum peak at 1022 keV.[2] The half-life is also measured and must be between 105 and 115 minutes.[9]

-

Radiochemical Identity & Purity: This is typically assessed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The retention factor (Rf) or retention time of the product is compared to a known standard.[2][9]

-

pH: The pH of the final solution is measured using pH strips or a calibrated pH meter and must be within the specified range (typically 4.5 - 8.5).[10]

-

Chemical Purity: Gas chromatography (GC) is used to quantify residual solvents from the synthesis, such as acetonitrile and ethanol.[10] HPLC may be used to detect levels of the precursor and any non-radioactive byproducts.

-

Sterility: The product is tested for microbial contamination. As this test requires time for incubation, the batch is often released before results are finalized.[4]

-

Bacterial Endotoxins (LAL Test): The Limulus Amebocyte Lysate (LAL) test is performed to ensure the product is free from pyrogenic bacterial endotoxins.[10]

Table 2: Representative Quality Control Specifications for [¹⁸F]FDG Injection (Based on EP/USP)

| Test | Method | Acceptance Criteria |

| Appearance | Visual Inspection | Clear, colorless solution |

| pH | pH Meter / Strips | 4.5 - 8.5[10] |

| Radionuclidic Identity | Gamma Spectrometry | Principal gamma photon has an energy of 511 keV[2] |

| Radionuclidic Purity | Gamma Spectrometry | ≥ 99% of radioactivity corresponds to ¹⁸F[2] |

| Radiochemical Purity | HPLC or TLC | ≥ 95% of total radioactivity is from [¹⁸F]FDG[9] |

| Residual Solvents | Gas Chromatography (GC) | Acetonitrile: ≤ 0.04% (400 ppm), Ethanol: ≤ 0.5% |

| Kryptofix 2.2.2 | Spot Test or GC | ≤ 50 µg/mL |

| Bacterial Endotoxins | LAL Test | < 175/V EU/mL (V = max. recommended dose in mL) |

| Sterility | Incubation in Media | No microbial growth (test may be completed post-release)[4][10] |

Chapter 4: Cellular Mechanism of Action: The "Metabolic Trap"

The diagnostic power of [¹⁸F]FDG is based on its ability to mimic glucose and become trapped inside metabolically active cells. This process occurs in three key steps:

-

Transport: Like glucose, [¹⁸F]FDG is transported across the cell membrane by glucose transporter (GLUT) proteins, primarily GLUT1 and GLUT3, which are often overexpressed in cancer cells.[11]

-

Phosphorylation: Once inside the cell, [¹⁸F]FDG is phosphorylated by the enzyme hexokinase (HK) to produce [¹⁸F]FDG-6-phosphate.[1][11] Malignant tumors frequently exhibit elevated levels of hexokinase.[8]

-

Metabolic Trapping: Unlike glucose-6-phosphate, which is further metabolized in glycolysis, [¹⁸F]FDG-6-phosphate cannot be isomerized by phosphoglucose (B3042753) isomerase due to the fluorine atom at the C-2 position.[12] It is also a poor substrate for glucose-6-phosphatase, the enzyme that would dephosphorylate it.[13] This effectively traps the radioactive tracer within the cell, allowing its accumulation to be imaged by a PET scanner.[1][14]

Chapter 5: Signaling Pathways Modulating [¹⁸F]FDG Uptake

The increased glucose metabolism characteristic of many cancers—the Warburg effect—is not a passive process but is actively driven by oncogenic signaling pathways.[14] Understanding these pathways is crucial for interpreting [¹⁸F]FDG PET scans and for developing therapies that target cancer metabolism.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.[15] It is frequently hyperactivated in human cancers.[15] Activation of this pathway, often by growth factor receptors (RTKs), leads to a cascade of events that directly increase a cell's capacity for glucose uptake and glycolysis.[1]

-

Akt promotes the translocation of GLUT1 transporters to the plasma membrane, increasing the cell's ability to import glucose (and [¹⁸F]FDG).[1][15]

-

Akt activates key glycolytic enzymes , including hexokinase 2 (HK2), which phosphorylates [¹⁸F]FDG, trapping it in the cell.[1][15]

-

Downstream effectors like mTORC1 and transcription factors like HIF-1α and c-Myc are also activated, which further drive the expression of genes involved in glycolysis.[15]

Chapter 6: Biodistribution and Dosimetry

Following intravenous injection, [¹⁸F]FDG distributes throughout the body. Understanding its normal physiological biodistribution is essential for correctly interpreting PET images and differentiating normal uptake from pathology. The intensity of uptake is commonly quantified using the Standardized Uptake Value (SUV).

High physiological uptake is consistently seen in:

-

Brain: The brain relies almost exclusively on glucose for energy, resulting in intense, uniform uptake in the grey matter.[16]

-

Myocardium: Cardiac muscle uptake is highly variable and depends on the patient's metabolic state (e.g., fasting vs. fed).

-

Kidneys and Bladder: [¹⁸F]FDG is cleared by the kidneys and accumulates in the urinary bladder.[13]

Moderate and variable uptake is seen in the liver, spleen, bone marrow, and muscles.

Table 3: Physiological Biodistribution of [¹⁸F]FDG in Normal Organs

| Organ | Mean SUVmax (± Standard Deviation) | Key Considerations |

| Brain (Grey Matter) | 5.9 ± 1.6 | Consistently high uptake. |

| Myocardium | 3.1 ± 2.3 | Highly variable; suppressed by fasting. |

| Liver | 1.6 ± 0.5 | Used as a common reference for tumor uptake. |

| Spleen | 1.3 ± 0.3 | Generally homogenous uptake. |

| Bone Marrow | 1.2 ± 0.5 | Diffuse uptake; can be increased by therapy. |

| Muscle | 0.6 ± 0.2 | Uptake increased with recent activity. |

| Lung | 0.6 ± 0.5 | Very low background uptake. |

| Blood Pool (Aorta) | 1.0 ± 0.3 | Represents background tracer level in blood. |

Note: SUV values are approximate and can vary based on patient factors and imaging protocols.

Chapter 7: Applications in Research and Drug Development

[¹⁸F]FDG PET is a cornerstone of clinical oncology for diagnosis, staging, and monitoring response to therapy.[4] Its applications, however, extend significantly into research and pharmaceutical development.

-

Oncology: In drug development, [¹⁸F]FDG PET can provide early evidence of a drug's pharmacodynamic effect. A decrease in tumor SUV can be a powerful biomarker of treatment response, often preceding changes in tumor size seen on anatomical imaging.

-

Neurology: It is used to study the altered metabolic patterns in neurodegenerative diseases like Alzheimer's and to localize seizure foci in epilepsy.[3]

-

Cardiology: [¹⁸F]FDG can assess myocardial viability in patients with coronary artery disease, distinguishing between scar tissue and hibernating (but viable) myocardium.[3]

-

Inflammation and Immunology: Activated immune cells (macrophages, neutrophils) have high glucose uptake, making [¹⁸F]FDG a valuable tool for imaging infection and inflammation. This is increasingly used to monitor response to immunotherapies.

Conclusion

From its origins in fundamental chemistry to its current status as the most widely used PET radiopharmaceutical, [¹⁸F]FDG has fundamentally transformed our ability to non-invasively probe the metabolic state of tissue. For researchers and drug developers, it remains an indispensable tool, providing critical insights into disease biology and early indications of therapeutic efficacy. As our understanding of the signaling pathways that control its uptake deepens, the utility and precision of this foundational imaging agent will only continue to grow.

References

- 1. researchgate.net [researchgate.net]

- 2. brieflands.com [brieflands.com]

- 3. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Standardized uptake values of normal organs on 18F-fluorodeoxyglucose positron emission tomography and computed tomography imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nucleus.iaea.org [nucleus.iaea.org]

- 7. benchchem.com [benchchem.com]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. zumed.zu.edu.eg [zumed.zu.edu.eg]

- 10. Standardized uptake values for [¹⁸F] FDG in normal organ tissues: comparison of whole-body PET/CT and PET/MRI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.viamedica.pl [journals.viamedica.pl]

- 15. accessapps.amdi.usm.my [accessapps.amdi.usm.my]

- 16. Normal values for 18F-FDG uptake in organs and tissues measured by dynamic whole body multiparametric FDG PET in 126 patients - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into 13C Metabolic Flux Analysis: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis workflows of 13C Metabolic Flux Analysis (13C-MFA). 13C-MFA is a powerful analytical technique used to quantify the rates (fluxes) of intracellular metabolic reactions. By tracing the flow of carbon atoms from isotopically labeled substrates through metabolic pathways, researchers can gain a detailed snapshot of cellular metabolism. This information is invaluable for identifying metabolic bottlenecks, elucidating drug mechanisms of action, and discovering novel therapeutic targets in various fields, including metabolic engineering, systems biology, and drug development.

Core Principles of 13C Metabolic Flux Analysis

The foundational principle of 13C-MFA involves introducing a substrate enriched with a stable carbon isotope, 13C (e.g., [U-13C]-glucose), into a biological system. As cells metabolize this labeled substrate, the 13C atoms are incorporated into downstream metabolites. The resulting pattern of 13C enrichment in these metabolites, known as the mass isotopomer distribution (MID), is a direct reflection of the relative activities of the metabolic pathways.[1] By measuring these MIDs using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy and integrating this data with a stoichiometric model of cellular metabolism, the intracellular fluxes can be computationally determined.[1]

The overall workflow of a 13C-MFA study comprises five key steps: experimental design, the tracer experiment, isotopic labeling measurement, flux estimation, and statistical analysis.[2] A well-designed experiment, including the choice of isotopic tracer, is critical for the precision of the estimated metabolic fluxes.[3]

Experimental Protocols

Detailed and rigorous experimental procedures are crucial for obtaining high-quality data in 13C-MFA. This section outlines the key steps involved in the experimental phase.

Cell Culture and Isotopic Labeling

The first step in a 13C-MFA experiment is to culture cells in a medium containing a 13C-labeled substrate.

-

Media Preparation: A chemically defined medium is used where a primary carbon source, such as glucose, is replaced with its 13C-labeled counterpart.[4] A common example is a medium containing a mixture of [1-13C]glucose and [U-13C]glucose.[3] The medium should be supplemented with other necessary components like dialyzed fetal bovine serum (to minimize unlabeled glucose), L-glutamine, and antibiotics, and then sterile-filtered.[5]

-

Cell Seeding and Adaptation: Cells are seeded at a density that ensures they are in the exponential growth phase and reach 70-80% confluency at the time of harvest.[5] For steady-state MFA, it is crucial to adapt the cells to the labeling medium for a period that allows for isotopic equilibrium to be reached, which is often determined by monitoring the labeling of key downstream metabolites over time.[6]

-

Isotopic Labeling: The standard culture medium is replaced with the pre-warmed 13C-labeling medium, and the cells are incubated for a predetermined period.[5] It is important to confirm that isotopic steady state has been reached by measuring the labeling at multiple time points.[6]

Metabolite Quenching and Extraction

This is a critical step to instantaneously halt all enzymatic activity and preserve the in vivo metabolic state.

-

Quenching: For adherent cells, a common method is to rapidly aspirate the medium and wash the cells with ice-cold saline before flash-freezing the plate in liquid nitrogen.[7] For suspension cells, a rapid quenching in a cold solvent mixture, such as 60% methanol (B129727) with 0.85% (w/v) ammonium (B1175870) bicarbonate at -40°C, is often employed.[4][8]

-

Extraction: Metabolites are typically extracted using a two-phase liquid-liquid extraction method. A common solvent system is a mixture of methanol, water, and chloroform. Following vigorous mixing and centrifugation, the polar metabolites are collected from the upper aqueous phase for analysis of central carbon metabolism intermediates.[4]

Sample Preparation for Analysis

The extracted metabolites are then prepared for analysis by either GC-MS or NMR.

-

For Gas Chromatography-Mass Spectrometry (GC-MS): The polar metabolite extracts, which are typically non-volatile, require chemical derivatization to increase their volatility. A widely used derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which creates stable tert-butyldimethylsilyl (TBDMS) derivatives.[4] The derivatized sample is then transferred to an analytical vial for GC-MS analysis.[9]

-

For Nuclear Magnetic Resonance (NMR) Spectroscopy: Sample preparation for NMR is generally simpler and non-destructive. The dried metabolite extracts are resuspended in a deuterated solvent, such as D2O, containing a known concentration of an internal standard for quantification.[4] The solution is then transferred to an NMR tube for analysis.[10]

Data Presentation: Quantitative Flux Maps

The final output of a 13C-MFA study is a quantitative flux map, which provides the rates of all the reactions in the metabolic model. These fluxes are typically reported in units of molar flow per unit of cell mass per unit of time (e.g., mmol/gDW/h). The tables below present example data comparing metabolic fluxes in cancer cells versus normal cells and the effect of a drug treatment.

Table 1: Comparison of Central Carbon Metabolism Fluxes in Cancer Cells vs. Normal Cells

| Reaction | Pathway | Normal Cells (Relative Flux) | Cancer Cells (Relative Flux) |

| Glucose Uptake | - | 100 | 250 |

| Glycolysis | Glycolysis | 85 | 220 |

| Lactate (B86563) Secretion | Fermentation | 10 | 180 |

| Pentose Phosphate Pathway | PPP | 10 | 25 |

| PDH | TCA Cycle Entry | 75 | 40 |

| TCA Cycle | TCA Cycle | 70 | 35 |

| Anaplerosis (PC) | Anaplerosis | 5 | 15 |

This table illustrates the typical metabolic reprogramming observed in cancer cells, characterized by increased glucose uptake and lactate secretion (the Warburg effect), and altered fluxes through the PPP and TCA cycle.[11][12]

Table 2: Effect of a Glycolysis Inhibitor (e.g., 2-Deoxyglucose) on Metabolic Fluxes in Cancer Cells

| Reaction | Pathway | Untreated Cancer Cells (Relative Flux) | 2-DG Treated Cancer Cells (Relative Flux) |

| Glucose Uptake | - | 250 | 50 |

| Glycolysis | Glycolysis | 220 | 30 |

| Lactate Secretion | Fermentation | 180 | 20 |

| Pentose Phosphate Pathway | PPP | 25 | 5 |

| PDH | TCA Cycle Entry | 40 | 35 |

| TCA Cycle | TCA Cycle | 35 | 30 |

| Glutamine Uptake | - | 100 | 150 |

This table demonstrates how 13C-MFA can be used to quantify the metabolic response to a drug. In this example, inhibition of glycolysis leads to a compensatory increase in glutamine uptake to fuel the TCA cycle.

Mandatory Visualizations

Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental workflows. The following diagrams were generated using the Graphviz DOT language.

Caption: General workflow of a 13C Metabolic Flux Analysis experiment.

Caption: Key pathways in central carbon metabolism relevant to 13C-MFA.

Caption: Logical workflow for computational flux estimation in 13C-MFA.

Conclusion

13C Metabolic Flux Analysis is a sophisticated and powerful technique that provides unparalleled insights into the functional state of cellular metabolism. For researchers and professionals in drug development, 13C-MFA offers a quantitative framework to understand disease metabolism, identify novel drug targets, and elucidate mechanisms of drug action and resistance.[1] While the experimental and computational aspects of 13C-MFA are complex, the detailed and quantitative information it provides on metabolic fluxes is invaluable for advancing our understanding of cellular physiology and for the development of new therapeutic strategies.

References

- 1. Tricarboxylic Acid Cycle Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. biospec.net [biospec.net]

- 9. shimadzu.com [shimadzu.com]

- 10. sites.uclouvain.be [sites.uclouvain.be]

- 11. How does the metabolism of tumour cells differ from that of normal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unlocking Cellular Metabolism: An In-depth Technical Guide to the Exploratory Applications of 13C-Labeled Glucose

For Researchers, Scientists, and Drug Development Professionals

The advent of stable isotope tracing has revolutionized our ability to probe the intricate network of metabolic pathways within living systems. Among the various tracers, 13C-labeled glucose has emerged as a cornerstone for elucidating cellular metabolism, offering a dynamic and quantitative window into the fate of glucose carbons. This technical guide provides a comprehensive overview of the core exploratory applications of 13C-labeled glucose, with a focus on metabolic flux analysis, cancer metabolism, neuroscience, and drug development. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage this powerful technique in their own investigations.

Core Principles of 13C Isotopic Labeling

Isotopic labeling involves the substitution of an atom in a molecule with its stable, heavier isotope. In the case of glucose, one or more 12C atoms are replaced with 13C. When cells or organisms are supplied with 13C-labeled glucose, this "heavy" glucose is taken up and processed through various metabolic pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1] The 13C atoms are incorporated into downstream metabolites, creating isotopologues with distinct mass signatures.

These labeled metabolites can then be detected and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. By analyzing the distribution and enrichment of 13C in different metabolites, researchers can trace the flow of carbon through the metabolic network, a technique known as 13C Metabolic Flux Analysis (13C-MFA).[1][2] This allows for the precise quantification of the rates (fluxes) of metabolic reactions, providing a detailed snapshot of cellular metabolic activity.[2][3]

Applications in Central Carbon Metabolism and Beyond

The versatility of 13C-labeled glucose has led to its widespread application across diverse fields of biomedical research.

Metabolic Flux Analysis (MFA)

13C-MFA is a powerful technique for quantifying the rates of intracellular metabolic pathways.[2] By tracking the incorporation of 13C from glucose into various metabolites, researchers can construct a detailed map of metabolic fluxes.[3] The choice of a specific 13C-glucose isotopologue is crucial for probing particular pathways. For instance, [1,2-13C2]glucose is highly effective for resolving fluxes through glycolysis and the pentose phosphate pathway, while uniformly labeled [U-13C6]glucose is often used for a broader overview of central carbon metabolism.[1][4]

Cancer Metabolism

Cancer cells exhibit profound metabolic reprogramming to support their rapid proliferation and survival.[5] 13C-glucose tracing has been instrumental in dissecting these alterations, most notably the Warburg effect, where cancer cells favor aerobic glycolysis over oxidative phosphorylation.[6][7] By tracing the fate of glucose carbons, researchers can quantify the shift towards lactate (B86563) production and identify metabolic vulnerabilities that can be targeted for therapeutic intervention.[8][9] Furthermore, 13C-glucose studies have illuminated the role of other key pathways in cancer, such as the pentose phosphate pathway for nucleotide synthesis and NADPH production, and glutamine metabolism for anaplerosis.[10][11][12]

Neuroscience

The brain is a highly metabolic organ, with distinct metabolic roles for different cell types, primarily neurons and glia. 13C-labeled glucose has been invaluable in studying this metabolic compartmentalization.[13][14] For example, tracing studies have shown how glucose is metabolized differently in neurons and astrocytes, shedding light on the glutamate-glutamine cycle and neurotransmitter synthesis.[15] These studies are crucial for understanding brain function in both health and disease, including neurodegenerative disorders.

Drug Development

Understanding how a drug candidate impacts cellular metabolism is a critical aspect of its development. 13C-labeled glucose tracing can be used to assess drug target engagement and elucidate the mechanism of action.[16] By observing changes in metabolic fluxes upon drug treatment, researchers can confirm that a drug is hitting its intended target and understand the downstream metabolic consequences.[1] This information is vital for optimizing drug efficacy and identifying potential off-target effects.

Data Presentation

The quantitative nature of 13C-MFA allows for the generation of detailed flux maps. The following tables provide examples of how such quantitative data can be summarized to compare metabolic states under different conditions.

| Reaction | Flux in Normal Cells (Relative Units) | Flux in Cancer Cells (Relative Units) | Reference |

| Glucose Uptake | 100 | 250 | [4] |

| Glycolysis (to Pyruvate) | 85 | 200 | [4] |

| Lactate Production | 10 | 150 | [9] |

| Pentose Phosphate Pathway | 5 | 25 | [9] |

| Pyruvate Dehydrogenase (to Acetyl-CoA) | 75 | 50 | [4] |

| TCA Cycle (Citrate Synthase) | 70 | 60 | [4] |

Table 1: Representative Metabolic Fluxes in Normal vs. Cancer Cells. This table illustrates the typical metabolic reprogramming observed in cancer cells, characterized by increased glucose uptake and lactate production (the Warburg effect), and a redirection of glucose carbons towards biosynthetic pathways like the PPP.

| Brain Region/Cell Type | Glucose Uptake Rate (µmol/g/min) | TCA Cycle Flux (µmol/g/min) | Glutamate-Glutamine Cycling Rate (µmol/g/min) | Reference |

| Frontal Cortex | 0.8 | 4.5 | 0.25 | [15] |

| Occipital Lobe | 0.7 | 4.2 | 0.22 | [15] |

| Astrocytes | 0.3 | 1.5 | 0.3 | [14] |

| Neurons | 0.5 | 3.0 | - | [14] |

Table 2: Glucose Metabolism in Different Brain Regions and Cell Types. This table highlights the regional and cellular heterogeneity of glucose metabolism in the brain, as revealed by 13C-glucose tracing studies.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data from 13C-labeling experiments. Below are generalized methodologies for key experimental procedures.

Protocol 1: In Vitro 13C-Glucose Labeling of Adherent Mammalian Cells

-

Cell Seeding and Growth: Seed cells in multi-well plates and culture until they reach the desired confluency (typically 70-80%).

-

Media Preparation: Prepare a labeling medium by supplementing glucose-free culture medium with the desired concentration of the 13C-glucose isotopomer and dialyzed fetal bovine serum (to minimize interference from unlabeled glucose).

-

Labeling: Aspirate the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and then add the pre-warmed 13C-labeling medium.

-

Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the 13C-glucose. The incubation time will vary depending on the metabolic pathways of interest and the time required to reach isotopic steady state.[17]

-

Metabolism Quenching and Metabolite Extraction:

-

Place the culture plates on ice to halt metabolic activity.

-

Aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to each well.[18]

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Vortex the tubes and incubate at -20°C to precipitate proteins.

-

Centrifuge to pellet the protein and collect the supernatant containing the polar metabolites.

-

Dry the extracts using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.

-

Protocol 2: In Vivo 13C-Glucose Infusion in Mice

-

Animal Preparation: Fast the mice for a specified period (e.g., 6-16 hours) to achieve a metabolic baseline.[19][20]

-

Catheter Placement: Anesthetize the mouse and place a catheter in the lateral tail vein for infusion.[19]

-

Tracer Infusion:

-

Administer a bolus injection of a concentrated 13C-glucose solution to rapidly increase the plasma enrichment.[19][20]

-

Immediately follow the bolus with a continuous infusion of 13C-glucose at a constant rate for a defined period (e.g., 90-120 minutes) to maintain a steady-state labeling in the plasma.[21]

-

-

Sample Collection:

-

At the end of the infusion period, collect blood samples.

-

Euthanize the animal and rapidly dissect the tissues of interest.

-

Immediately freeze the tissues in liquid nitrogen to quench metabolism.[22]

-

-

Metabolite Extraction:

-

Homogenize the frozen tissue in a pre-chilled extraction solvent (e.g., 80% methanol).

-

Follow a similar procedure as in the in vitro protocol for protein precipitation and collection of the metabolite-containing supernatant.

-

Protocol 3: Data Processing for 13C-Metabolic Flux Analysis

-

Isotopologue Distribution Analysis: Analyze the metabolite extracts using LC-MS/MS or GC-MS to determine the mass isotopologue distributions (MIDs) of key metabolites.[23]

-

Correction for Natural Abundance: Correct the raw MIDs for the natural abundance of 13C and other heavy isotopes.[24]

-

Metabolic Network Modeling: Construct a stoichiometric model of the relevant metabolic pathways.

-

Flux Estimation: Use specialized software (e.g., 13CFLUX2, Metran) to estimate the intracellular fluxes by minimizing the difference between the experimentally measured MIDs and the MIDs predicted by the metabolic model.[5][25]

-

Statistical Analysis: Perform statistical tests (e.g., chi-squared) to assess the goodness-of-fit of the model and calculate confidence intervals for the estimated fluxes to determine their precision.[26]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to 13C-labeled glucose studies.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Understanding the Warburg Effect: The Metabolic Requirements of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. Measurement of glucose metabolism in the occipital lobe and frontal cortex after oral administration of [1-13C]glucose at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]

- 17. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. In Vivo Metabolomics [protocols.io]

- 23. researchgate.net [researchgate.net]

- 24. biorxiv.org [biorxiv.org]

- 25. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 26. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 3-Deoxy-3-fluoro-D-glucose-¹³C in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxy-3-fluoro-D-glucose (3-FDG) is a glucose analog where the hydroxyl group at the C3 position is replaced by a fluorine atom. When labeled with Carbon-13 (¹³C), 3-Deoxy-3-fluoro-D-glucose-¹³C (3-FDG-¹³C) becomes a powerful tracer for metabolic studies in cell culture. Unlike 2-Deoxy-D-glucose (2-DG), which primarily inhibits glycolysis at the hexokinase step, 3-FDG can be further metabolized. Its metabolism, however, diverges from the main glycolytic pathway, making it a unique tool to probe specific enzymatic activities and metabolic pathways.[1] The stable isotope label (¹³C) allows for the tracing of its metabolic fate using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing quantitative insights into cellular metabolism.[2][3]

These application notes provide a detailed protocol for utilizing 3-FDG-¹³C in cell culture experiments for metabolic flux analysis. The primary applications include investigating aldose reductase and glucose dehydrogenase activity, as direct oxidation and reduction are major metabolic routes for 3-FG.[1]

Key Experimental Considerations

Successful metabolic flux analysis using 3-FDG-¹³C requires careful experimental design. The choice of cell line, tracer concentration, and labeling duration are critical parameters that should be optimized for each experimental system.

| Parameter | Recommendation | Rationale |

| Cell Seeding Density | Culture cells to achieve 70-80% confluency at the time of labeling. | Ensures cells are in an exponential growth phase with active metabolism. |

| Tracer Concentration | Match the physiological glucose concentration of the standard culture medium (typically 5-25 mM). | Minimizes metabolic perturbations due to changes in glucose availability. |

| Labeling Duration | Perform a time-course experiment (e.g., 0, 2, 4, 8, 24 hours) to determine the time to reach isotopic steady state. | Allows for the accurate measurement of metabolic fluxes. |

| Control Groups | Include parallel cultures with unlabeled glucose and a no-cell control. | Accounts for background from unlabeled metabolites and media components. |

Experimental Workflow

The overall workflow for a 3-FDG-¹³C labeling experiment involves several key stages, from cell culture to data analysis.

Caption: Experimental workflow for 3-FDG-¹³C metabolic labeling.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Labeling

This protocol details the steps for culturing cells and introducing the 3-FDG-¹³C tracer.

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and culture until they reach approximately 70-80% confluency.

-

Media Preparation:

-

Prepare a base medium that is glucose-free.

-

Supplement the base medium with dialyzed fetal bovine serum (dFBS) to a final concentration of 10% to minimize the presence of unlabeled glucose.

-

Dissolve the 3-Deoxy-3-fluoro-D-glucose-¹³C in the glucose-free medium to the desired final concentration (e.g., 11-25 mM).

-

Add other necessary supplements like L-glutamine and antibiotics.

-

Sterile filter the complete labeling medium using a 0.22 µm filter.

-

-

Initiation of Labeling:

-

Aspirate the standard growth medium from the cells.

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual medium.

-

Add the pre-warmed 3-FDG-¹³C labeling medium to the cells.

-

-

Incubation: Incubate the cells under standard culture conditions (37°C, 5% CO₂) for the desired labeling period.

Protocol 2: Metabolite Quenching and Extraction

This critical step rapidly halts metabolic activity to preserve the isotopic labeling patterns of intracellular metabolites.

-

Quenching (Adherent Cells):

-

Place the culture plate on dry ice to rapidly cool the cells.

-

Aspirate the labeling medium.

-

Immediately wash the cells with ice-cold 0.9% NaCl solution to remove extracellular tracer. Aspirate the wash solution completely.

-

-

Metabolite Extraction:

-

Add a sufficient volume of ice-cold 80% methanol (B129727) (-80°C) to cover the cells (e.g., 1 mL for a well in a 6-well plate).

-

Use a cell scraper to scrape the cells into the cold methanol.

-

Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

-

Cell Lysis and Protein Precipitation:

-

Vortex the tubes vigorously.

-

Incubate at -80°C for at least 20 minutes to ensure complete cell lysis and protein precipitation.

-

-

Sample Clarification:

-

Centrifuge the tubes at maximum speed (e.g., >14,000 x g) for 10-15 minutes at 4°C.

-

Transfer the supernatant, which contains the extracted metabolites, to a new tube.

-

The resulting metabolite extract is now ready for downstream analysis by NMR or MS. For MS analysis, the sample may need to be dried and reconstituted in a suitable solvent.

-

Potential Metabolic Pathways of 3-Deoxy-3-fluoro-D-glucose

The metabolism of 3-FDG is known to differ from that of glucose. The primary routes involve reduction by aldose reductase and oxidation by glucose dehydrogenase. The ¹³C label allows for the precise tracking of the carbon backbone through these pathways.

Caption: Potential metabolic pathways of 3-Deoxy-3-fluoro-D-glucose.

Downstream Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for identifying and quantifying ¹³C-labeled metabolites.[3][4][5]

| Parameter | Typical Value/Setting |

| Spectrometer Frequency | ≥ 500 MHz for ¹H observation |

| Nuclei Observed | ¹³C (direct detection) or ¹H (indirect detection) |

| Sample Preparation | Reconstitute dried extract in D₂O-based buffer |

| Key Information Gained | Identification of ¹³C-labeled metabolites and their specific labeled positions (isotopomers). |

Mass Spectrometry (MS)

MS offers high sensitivity and is widely used for metabolic flux analysis. It can be coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).[6][7]

| Parameter | Typical Value/Setting |

| Instrumentation | GC-MS, LC-MS/MS (e.g., Q-TOF, Orbitrap) |

| Ionization Mode | Electrospray Ionization (ESI) or Electron Impact (EI) |

| Sample Preparation | Derivatization may be required for GC-MS. Reconstitution in a suitable solvent for LC-MS. |

| Key Information Gained | Mass isotopomer distributions of downstream metabolites. |

Data Interpretation

The data obtained from NMR or MS will reveal the extent to which the ¹³C label from 3-FDG-¹³C is incorporated into downstream metabolites. By analyzing the mass isotopomer distributions or the specific ¹³C labeling patterns, researchers can quantify the relative or absolute flux through the metabolic pathways involving 3-FDG. This quantitative data provides a detailed snapshot of the metabolic phenotype of the cells under investigation.[2][8]

Conclusion

3-Deoxy-3-fluoro-D-glucose-¹³C is a valuable research tool for probing specific aspects of cellular metabolism. The protocols and information provided here offer a comprehensive guide for researchers to design and execute robust metabolic labeling experiments in cell culture. Careful optimization of experimental parameters and the use of appropriate analytical techniques will yield high-quality data for a deeper understanding of cellular metabolic pathways.

References

- 1. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orbit.dtu.dk [orbit.dtu.dk]

- 5. Live monitoring of cellular metabolism and mitochondrial respiration in 3D cell culture system using NMR spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Mass spectrometry based proteomics for absolute quantification of proteins from tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Deoxy-3-fluoro-D-glucose-¹³C in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxy-3-fluoro-D-glucose (3-FDG) is a glucose analog in which the hydroxyl group at the C3 position is replaced by a fluorine atom. This modification makes it a valuable tool for studying glucose metabolism and transport. When labeled with ¹³C, 3-Deoxy-3-fluoro-D-glucose-¹³C becomes a powerful probe for nuclear magnetic resonance (NMR) spectroscopy, enabling detailed investigation of metabolic pathways, enzyme kinetics, and protein-ligand interactions. The presence of both ¹³C and ¹⁹F nuclei provides a unique spectroscopic signature, allowing for a range of advanced NMR experiments.

These application notes provide an overview of the uses of 3-Deoxy-3-fluoro-D-glucose-¹³C in NMR spectroscopy and detailed protocols for its application in metabolic studies and for investigating interactions with glucose transporters and enzymes.

Core Applications

The primary applications of 3-Deoxy-3-fluoro-D-glucose-¹³C in NMR spectroscopy include:

-

Metabolic Flux Analysis: Tracing the metabolic fate of the ¹³C-labeled glucose analog through various pathways. The major metabolic routes for 3-FDG are direct oxidation and reduction, making it a useful tool for monitoring aldose reductase and glucose dehydrogenase activity in vivo.[1] It is important to note that 3-FDG is not significantly metabolized through glycolysis or the pentose (B10789219) phosphate (B84403) shunt.[1]

-

Enzyme Kinetics and Inhibition: Studying the interaction of 3-FDG-¹³C with enzymes such as aldose reductase. The affinity of aldose reductase for 3-FDG is approximately 20 times greater than for glucose.[2]

-

Protein-Ligand Interaction Studies: Characterizing the binding of 3-FDG-¹³C to glucose transporters (GLUTs) and other sugar-binding proteins.

-

Drug Development: Screening for and characterizing inhibitors of enzymes and transporters involved in glucose metabolism.

Data Presentation

Predicted ¹³C NMR Chemical Shifts and ¹³C-¹⁹F Coupling Constants

The following table provides predicted ¹³C chemical shifts for the anomers of 3-Deoxy-3-fluoro-D-glucose in D₂O. The presence of the fluorine atom at C3 will result in characteristic splitting of the signals for C2, C3, and C4 due to J-coupling. Actual chemical shifts and coupling constants should be determined experimentally.

| Carbon Position | Predicted δ (ppm) α-anomer | Predicted δ (ppm) β-anomer | Predicted J-Coupling (Hz) |

| C1 | ~93 | ~97 | ¹JCF ≈ 0 |

| C2 | ~72 | ~75 | ²JCF ≈ 15-25 |

| C3 | ~90 (doublet) | ~93 (doublet) | ¹JCF ≈ 160-180 |

| C4 | ~69 | ~69 | ²JCF ≈ 15-25 |

| C5 | ~73 | ~77 | ³JCF ≈ 5-10 |

| C6 | ~62 | ~62 | ⁴JCF ≈ 0 |

Note: These are predicted values based on known chemical shifts of D-glucose and the effects of fluorination. The ¹JCF coupling constant is expected to be large, while multi-bond couplings will be smaller.

Kinetic Parameters of Aldose Reductase for 3-Deoxy-3-fluoro-D-glucose

The following table summarizes the kinetic parameters of aldose reductase with 3-FDG as a substrate, highlighting its higher affinity compared to glucose.

| Substrate | K_m_ (mM) | V_max_ (relative) |

| D-Glucose | 188 | 1.00 |

| 3-Deoxy-3-fluoro-D-glucose | 9.3 | Not specified |

Data from in vitro studies with purified aldose reductase.[2]

Binding Affinities of Glucose Transporters for Glucose Analogs

The following table provides representative binding affinities (K_d_ or K_m_) for glucose and related analogs to the GLUT1 transporter. The affinity of 3-FDG for GLUT1 is expected to be similar to that of glucose.

| Ligand | Transporter | K_m_ / K_d_ (mM) |

| D-Glucose | GLUT1 | 3 - 20 |

| 2-Deoxy-D-glucose | GLUT1 | ~5 |

The affinity of GLUTs can vary depending on the tissue and experimental conditions.[3][4][5]

Signaling and Metabolic Pathways

Metabolic Fate of 3-Deoxy-3-fluoro-D-glucose-¹³C

The primary metabolic pathway for 3-FDG involves its reduction by aldose reductase to 3-deoxy-3-fluoro-D-sorbitol (3-FS). 3-FS can be further metabolized to 3-deoxy-3-fluoro-D-fructose (3-FF) by sorbitol dehydrogenase.[1] In some tissues, 3-FDG can also be oxidized to 3-deoxy-3-fluoro-D-gluconic acid.[1]

Experimental Workflows

General Workflow for In-Cell NMR Metabolic Tracing

This workflow outlines the key steps for tracing the metabolism of 3-Deoxy-3-fluoro-D-glucose-¹³C in cultured cells.

Experimental Protocols

Protocol 1: In-Cell NMR for Metabolic Analysis of 3-Deoxy-3-fluoro-D-glucose-¹³C

Objective: To monitor the intracellular metabolism of 3-Deoxy-3-fluoro-D-glucose-¹³C in a cell line of interest.

Materials:

-

Cell line of interest (e.g., a cancer cell line overexpressing aldose reductase)

-

Appropriate cell culture medium (glucose-free for labeling)

-

3-Deoxy-3-fluoro-D-glucose-¹³C

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, chloroform, and water (for extraction)

-

D₂O with a known concentration of an internal standard (e.g., DSS or TMSP) for NMR

-

NMR spectrometer (≥ 500 MHz) with a ¹³C-sensitive probe

Procedure:

-

Cell Culture: Culture cells to the desired confluence (typically 80-90%) in standard growth medium.

-

Isotope Labeling: a. Aspirate the standard medium and wash the cells twice with pre-warmed, glucose-free medium. b. Add glucose-free medium supplemented with a known concentration of 3-Deoxy-3-fluoro-D-glucose-¹³C (e.g., 5-10 mM). c. Incubate for a time course (e.g., 1, 4, 8, 24 hours) to monitor the progression of metabolism.

-

Metabolite Extraction: a. Aspirate the labeling medium and wash the cells twice with ice-cold PBS. b. Add a sufficient volume of an ice-cold extraction solvent (e.g., 80% methanol) to cover the cell monolayer. c. Scrape the cells and collect the cell suspension. d. Perform a liquid-liquid extraction (e.g., methanol/chloroform/water) to separate polar metabolites. e. Collect the polar phase containing the sugar metabolites.

-

NMR Sample Preparation: a. Dry the polar extract under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried extract in a known volume of D₂O containing an internal standard. c. Transfer the solution to an NMR tube.

-

NMR Data Acquisition: a. Acquire a 1D proton-decoupled ¹³C NMR spectrum to identify ¹³C-labeled metabolites. b. Acquire a 2D ¹H-¹³C HSQC spectrum for unambiguous assignment of resonances and to confirm the positions of the ¹³C labels.

-

Data Analysis: a. Process the NMR spectra using appropriate software. b. Identify the signals corresponding to 3-Deoxy-3-fluoro-D-glucose-¹³C and its metabolites by comparing with known chemical shifts and by analyzing the characteristic ¹³C-¹⁹F coupling patterns. c. Quantify the relative amounts of each metabolite by integrating the corresponding peaks and normalizing to the internal standard.

Protocol 2: Studying Protein-Ligand Interactions using ¹³C NMR

Objective: To characterize the binding of 3-Deoxy-3-fluoro-D-glucose-¹³C to a purified protein (e.g., a glucose transporter or aldose reductase).

Materials:

-

Purified protein of interest

-

3-Deoxy-3-fluoro-D-glucose-¹³C

-

NMR buffer (e.g., phosphate or HEPES buffer in D₂O)

-

NMR spectrometer

Procedure:

-

Sample Preparation: a. Prepare a series of NMR samples with a constant concentration of the purified protein and varying concentrations of 3-Deoxy-3-fluoro-D-glucose-¹³C. b. Include a control sample containing only 3-Deoxy-3-fluoro-D-glucose-¹³C in the same buffer.

-

NMR Data Acquisition: a. Acquire 1D ¹³C NMR spectra for each sample. b. Pay close attention to changes in the chemical shifts and line widths of the ¹³C signals of 3-Deoxy-3-fluoro-D-glucose-¹³C upon addition of the protein.

-

Data Analysis: a. Chemical Shift Perturbation (CSP): Monitor the changes in the ¹³C chemical shifts of the ligand as a function of protein concentration. The magnitude of the CSP can be used to determine the binding affinity (K_d_). The change in chemical shift (Δδ) is plotted against the ligand concentration, and the data are fitted to a binding isotherm. b. Line Broadening: Analyze the increase in the line width of the ligand's NMR signals upon binding to the protein. This is indicative of an interaction and can be used to estimate the kinetics of binding.

Conclusion

3-Deoxy-3-fluoro-D-glucose-¹³C is a versatile and powerful tool for researchers in metabolism, enzymology, and drug development. Its unique NMR properties, arising from the presence of both ¹³C and ¹⁹F, allow for detailed investigations that are not possible with other glucose analogs. The protocols and data presented here provide a foundation for designing and implementing NMR-based studies using this valuable isotopic tracer.

References

- 1. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Conformational Studies of Glucose Transporter 1 (GLUT1) as an Anticancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural comparison of GLUT1 to GLUT3 reveal transport regulation mechanism in sugar porter family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucose affinity for the glucose transporter Glut1 in native or reconstituted lipid bilayers. Temperature-dependence study by biomembrane affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Deoxy-3-fluoro-D-glucose-¹³C in Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxy-3-fluoro-D-glucose (3-FDG) is a fluorinated analog of glucose that serves as a valuable tool for investigating glucose transport and specific metabolic pathways. The substitution of the hydroxyl group at the C-3 position with a fluorine atom allows 3-FDG to be recognized by glucose transporters and certain enzymes, while its entry into the glycolytic pathway is resisted. When labeled with carbon-13 (¹³C), 3-Deoxy-3-fluoro-D-glucose-¹³C becomes a powerful tracer for metabolic flux analysis using mass spectrometry. This allows for the precise tracking of its metabolic fate and the quantification of pathway activities.

Recent studies have shown that the primary metabolic routes for 3-FDG are not through glycolysis or the pentose (B10789219) phosphate (B84403) pathway, but rather through direct oxidation and reduction.[1] This unique metabolic characteristic makes 3-FDG-¹³C an ideal tracer for investigating the polyol pathway and direct glucose oxidation pathways, which are implicated in various physiological and pathological conditions, including diabetic complications and cancer metabolism.

This document provides detailed application notes and protocols for the use of 3-Deoxy-3-fluoro-D-glucose-¹³C in mass spectrometry-based metabolic analysis.

Applications

The use of 3-Deoxy-3-fluoro-D-glucose-¹³C in conjunction with mass spectrometry offers several key applications in metabolic research:

-

Probing the Polyol Pathway: 3-FDG is a substrate for aldose reductase, which converts it to 3-deoxy-3-fluoro-D-sorbitol (3-FS).[1][2] In certain tissues, 3-FS can be further metabolized by sorbitol dehydrogenase to 3-deoxy-3-fluoro-D-fructose (3-FF).[1] By tracing the ¹³C label, researchers can quantify the flux through this pathway, which is of significant interest in the study of diabetic complications.

-

Investigating Direct Glucose Oxidation: In tissues such as the liver and kidney, 3-FDG is primarily oxidized by glucose dehydrogenase to 3-deoxy-3-fluoro-D-gluconic acid.[1][3] This can be further phosphorylated to 3-deoxy-3-fluoro-D-gluconate-6-phosphate.[1] This pathway allows for the study of direct glucose oxidation independent of glycolysis and the pentose phosphate shunt.

-

Glucose Transport Studies: 3-FDG is a validated transport analog for glucose and can be used to characterize the kinetics of hexose (B10828440) transport systems.[2]

-

Metabolic Phenotyping of Cancer Cells: Altered glucose metabolism is a hallmark of cancer. 3-FDG-¹³C can be used to investigate non-glycolytic glucose metabolism in cancer cells, potentially revealing novel therapeutic targets.